1-(2,3-Difluorophenyl)ethan-1-amine
Description
1-(2,3-Difluorophenyl)ethan-1-amine is a fluorinated primary amine with the molecular formula C₈H₉F₂N and CAS number 1427378-79-7 (as the hydrochloride salt) . Its structure features a benzene ring substituted with fluorine atoms at the 2- and 3-positions, attached to an ethylamine chain. This compound is commercially available with high purity (≥99%) and serves as a versatile intermediate in pharmaceuticals, agrochemicals, and specialty chemicals . Its fluorinated aromatic ring enhances lipophilicity and metabolic stability, making it valuable in drug discovery and pesticide development .
Properties
CAS No. |
870849-27-7 |
|---|---|
Molecular Formula |
C8H9F2N |
Molecular Weight |
157.16 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)ethanamine |
InChI |
InChI=1S/C8H9F2N/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3 |
InChI Key |
KETZXWRRCDXDFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)ethan-1-amine
(R)-1-(2,4-Difluorophenyl)ethan-1-amine
- CAS Number : 791098-84-5
- Key Differences : Fluorine at 2- and 4-positions.
- Impact : The asymmetric substitution pattern may reduce steric hindrance compared to 2,3-difluoro derivatives, enhancing solubility and bioavailability in medicinal chemistry applications .
Alkyl Chain and Cyclic Modifications
1-(2,3-Difluorophenyl)propan-1-amine
1-(3,3-Difluorocyclopentyl)ethan-1-amine
- Molecular Formula : C₇H₁₃F₂N
- CAS Number : 1697951-90-8
- Key Differences : Cyclopentyl ring with 3,3-difluoro substitution instead of an aromatic ring.
- Impact : The cyclic structure restricts conformational flexibility, which could enhance target selectivity in enzyme inhibitors .
Functional Group Additions
1-[3-(Difluoromethoxy)phenyl]ethan-1-amine
1-(Pyridin-2-yl)ethan-1-amine
- Key Differences : Pyridine ring replaces the benzene ring.
- Impact : The nitrogen atom in pyridine enables hydrogen bonding, altering interactions with biological targets such as kinases or GPCRs .
Data Table: Comparative Analysis
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